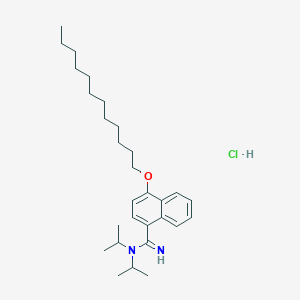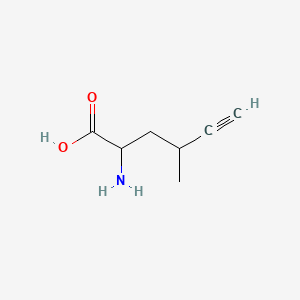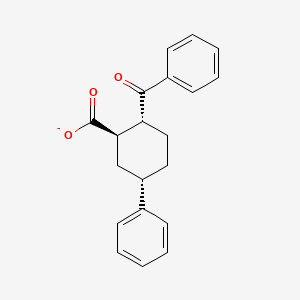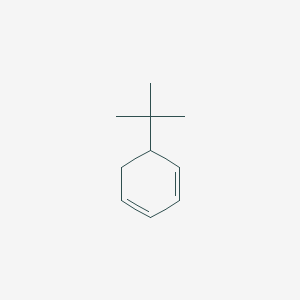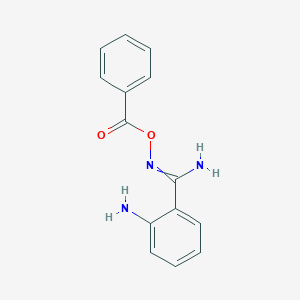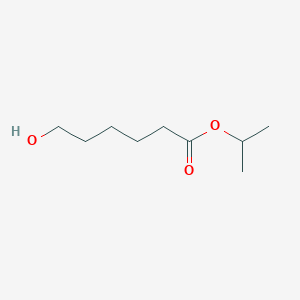
Isopropyl 6-hydroxycaproate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 6-hydroxycaproate is an organic compound that belongs to the ester family. It is derived from 6-hydroxycaproic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-hydroxycaproate typically involves the esterification of 6-hydroxycaproic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
6-Hydroxycaproic acid+IsopropanolAcid CatalystIsopropyl 6-hydroxycaproate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Isopropyl 6-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Isopropyl 6-hydroxycaproate involves its hydrolysis to 6-hydroxycaproic acid and isopropanol. This hydrolysis can be catalyzed by esterases in biological systems. The 6-hydroxycaproic acid can then enter various metabolic pathways, while isopropanol can be further metabolized or excreted.
相似化合物的比较
- Methyl 6-hydroxycaproate
- Ethyl 6-hydroxycaproate
- Butyl 6-hydroxycaproate
Comparison: Isopropyl 6-hydroxycaproate is unique due to its isopropyl group, which can influence its solubility and reactivity compared to other esters of 6-hydroxycaproic acid. For example, the isopropyl group may provide steric hindrance, affecting the rate of hydrolysis compared to methyl or ethyl esters.
属性
CAS 编号 |
32818-35-2 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
propan-2-yl 6-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O3/c1-8(2)12-9(11)6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
InChI 键 |
PREZTQRHPMBEPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CCCCCO |
相关CAS编号 |
194362-09-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


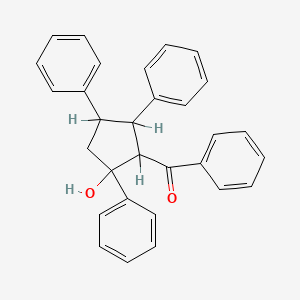

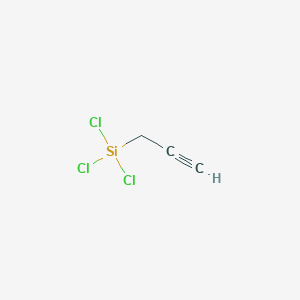

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
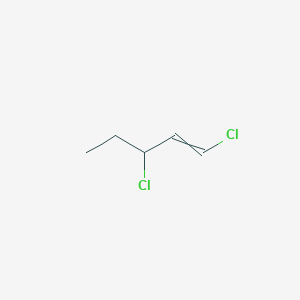
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
